![molecular formula C14H32N4 B3056097 1,5,10,14-Tetraazacyclooctadecane CAS No. 68966-28-9](/img/structure/B3056097.png)
1,5,10,14-Tetraazacyclooctadecane
Overview
Description
1,5,10,14-Tetraazacyclooctadecane, also known as [18]aneN4 , is a macrocyclic compound with the molecular formula C14H32N4 . It has a molecular weight of 256.4307 .
Synthesis Analysis
Tetra-N-substituted 1,10-dioxa-4,7,13,16-tetraazacyclooctadecanes (tetraazacrown ethers) have been synthesized . Each compound was incorporated in a PVC membrane that provided the basis for a lead-selective potentiometric electrode .Molecular Structure Analysis
The molecular structure of 1,5,10,14-Tetraazacyclooctadecane is represented by the InChI string: InChI=1/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 .Physical And Chemical Properties Analysis
The density of 1,5,10,14-Tetraazacyclooctadecane is 0.845g/cm3 . It has a boiling point of 397.734ºC at 760 mmHg .Scientific Research Applications
1. Application in Lead (II) Selective Electrodes
1,5,10,14-Tetraazacyclooctadecane and its derivatives have been applied in the development of lead-selective potentiometric electrodes. A study by Yang et al. (1999) synthesized Tetra-N-substituted 1,10-dioxa-4,7,13,16-tetraazacyclooctadecanes (tetraazacrown ethers), demonstrating their application in PVC membrane-based electrodes for selective lead (II) ion detection, with notable selectivity against Ag+ and Hg2+ ions (Yang et al., 1999).
2. Crystal Structure Analysis
The crystal structures of compounds containing 1,5,10,14-tetraazacyclooctadecane have been studied for better understanding their chemical properties. Cox and Lin (2004) investigated the structure of related compounds, revealing different conformational behaviors, which are essential for understanding their interaction with other molecules (Cox & Lin, 2004).
3. Synthesis of Decorporation Agents
This compound has been used in synthesizing decorporation agents against actinides. Burgada et al. (2001) described the synthesis of a decorporation agent labeled with carbon-14 for studying metabolism (Burgada et al., 2001).
properties
IUPAC Name |
1,5,10,14-tetrazacyclooctadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKKOMLVZVAJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCCNCCCCNCCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476918 | |
Record name | 1,5,10,14-Tetraazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,10,14-Tetraazacyclooctadecane | |
CAS RN |
68966-28-9 | |
Record name | 1,5,10,14-Tetraazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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